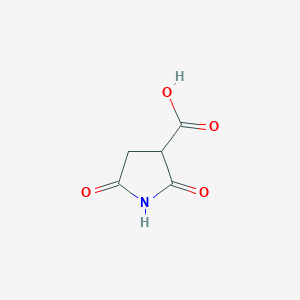

2,5-Dioxo-pyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dioxo-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C5H5NO4 . It has a molecular weight of 143.10 . This compound is part of the pyrrolidine family, which is a group of nitrogen heterocycles widely used by medicinal chemists to create compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 2,5-Dioxo-pyrrolidine-3-carboxylic acid, can be achieved through various methods. One approach involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . Another method involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in 2,5-Dioxo-pyrrolidine-3-carboxylic acid is a five-membered ring with one nitrogen atom . The structure is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the molecule’s three-dimensional coverage .Chemical Reactions Analysis

Pyrrolidine derivatives, including 2,5-Dioxo-pyrrolidine-3-carboxylic acid, are known for their versatility in chemical reactions. They can be used as intermediates in drug research and development . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the ring is preformed .Wissenschaftliche Forschungsanwendungen

Versatile Scaffold for Drug Discovery

The five-membered pyrrolidine ring, which is a part of “2,5-Dioxo-pyrrolidine-3-carboxylic acid”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis of Highly Enantiomerically Enriched Compounds

“2,5-Dioxo-pyrrolidine-3-carboxylic acid” can be used to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids . This is achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .

Influence of Steric Factors on Biological Activity

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been studied for their influence on biological activity . The structure–activity relationship (SAR) of these compounds has also been investigated .

Functionalization of Preformed Pyrrolidine Rings

The pyrrolidine ring can be functionalized using different synthetic strategies . One such strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Stereogenicity of Carbons in Drug Design

One of the significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Molecular Docking in Protease Inhibitors

“2,5-Dioxo-pyrrolidine-3-carboxylic acid” derivatives can be used in molecular docking studies at the gorge site and peripheral anionic site (PAS) of Protease inhibitors . This can help in the prediction of ADME/T and the design of new molecules with improved potency .

Wirkmechanismus

While the specific mechanism of action for 2,5-Dioxo-pyrrolidine-3-carboxylic acid is not mentioned in the sources, pyrrolidine derivatives have been evaluated for their inhibitory activity on human physiologically relevant enzymes . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,5-dioxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c7-3-1-2(5(9)10)4(8)6-3/h2H,1H2,(H,9,10)(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPXZTOCIRKBSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxo-pyrrolidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

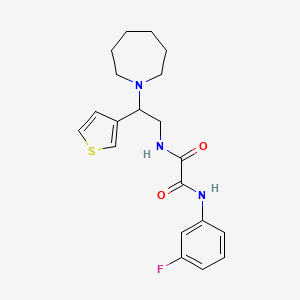

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2410277.png)

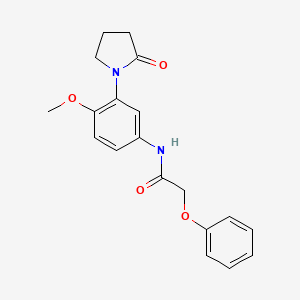

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2410278.png)

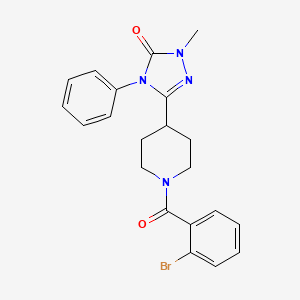

![3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide](/img/structure/B2410280.png)

![2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2410285.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2410296.png)